molecular formula C13H17N3O2 B2644751 N-(4-(dimethylamino)but-2-yn-1-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1396800-69-3

N-(4-(dimethylamino)but-2-yn-1-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2644751
CAS No.: 1396800-69-3
M. Wt: 247.298
InChI Key: HACVRYWQRDSQSF-UHFFFAOYSA-N
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Description

N-(4-(dimethylamino)but-2-yn-1-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with a unique structure that includes a pyridine ring, an amide group, and a dimethylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)but-2-yn-1-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Dimethylamino Group: This step often involves nucleophilic substitution reactions where a dimethylamine group is introduced.

    Formation of the Amide Bond: This is typically done through condensation reactions between an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(dimethylamino)but-2-yn-1-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the amide to an amine.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.

Scientific Research Applications

N-(4-(dimethylamino)but-2-yn-1-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which N-(4-(dimethylamino)but-2-yn-1-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biological pathways and processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(dimethylamino)but-2-yn-1-yl)-N-methylacetamide
  • N-(4-(dimethylamino)but-2-yn-1-yl)-4-methylbenzenesulfonamide

Uniqueness

N-(4-(dimethylamino)but-2-yn-1-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-[4-(dimethylamino)but-2-ynyl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-15(2)9-5-4-8-14-12(17)11-7-6-10-16(3)13(11)18/h6-7,10H,8-9H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HACVRYWQRDSQSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCC#CCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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